Gentianamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-4-(hydroxymethyl)-3,4-dihydropyrano[3,4-c]pyridin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-7-3-12-4-9-10(7)8(5-13)6-15-11(9)14/h2-4,8,13H,1,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWRAJMYNMYBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=CC2=C1C(COC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331866 | |
| Record name | Gentianamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22952-54-1 | |
| Record name | 1H-Pyrano[3,4-c]pyridin-1-one, 5-ethenyl-3,4-dihydro-4-(hydroxymethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22952-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentianamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Heterologous Production in Microbial Hosts Synthetic Biology :a More Advanced Approach Involves Transferring the Entire Gentianamine Biosynthetic Pathway into a Microbial Chassis, Such As Baker S Yeast Saccharomyces Cerevisiae or the Bacterium Escherichia Coli.nih.govthis Synthetic Biology Strategy Involves Several Key Steps:
Gene Discovery : Identifying and isolating all the genes encoding the biosynthetic enzymes from the Gentiana plant. This remains the primary bottleneck for Gentianamine.
Pathway Reconstruction : Assembling the identified genes into an expression vector or integrating them into the host's genome. nih.gov Codon optimization of the plant genes for the microbial host is often necessary.
Host Engineering : Modifying the host's native metabolism to increase the supply of necessary precursors (like geranyl pyrophosphate) and cofactors, while redirecting metabolic flux away from competing pathways.
Fermentation Optimization : Cultivating the engineered microbe in a bioreactor under optimized conditions to achieve high titers, yields, and productivity. scielo.br
While challenging, this approach offers the potential for scalable, sustainable, and cost-effective production of this compound, independent of plant cultivation. frontiersin.org
Table 3: Comparison of Biotechnological Production Platforms for this compound
| Production Platform | Advantages | Disadvantages | Status for this compound |
|---|---|---|---|
| Plant Cell/Hairy Root Culture | Enzymes are in their native state; post-translational modifications are correct. nih.gov | Slow growth rates; complex nutrient requirements; genetic instability. | Feasible; demonstrated for precursors like gentiopicroside (B1671439) in Gentiana. nih.gov |
| Heterologous Microbial Hosts (E. coli, Yeast) | Fast growth; simple media; scalable fermentation; powerful genetic tools. nih.govfrontiersin.org | Pathway enzymes may not express or fold correctly; requires complete pathway elucidation; potential toxicity of intermediates. | Theoretical; dependent on the identification and characterization of all biosynthetic genes. |
Structural Elucidation and Advanced Characterization of Gentianamine and Its Analogs
Spectroscopic Analysis for Structural Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise structure of organic molecules by mapping the carbon and proton frameworks. creative-biostructure.com One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the chemical environment of individual atoms. The chemical shift (δ) of a nucleus in a spectrum indicates its electronic environment, while the splitting patterns in ¹H NMR reveal adjacent proton-proton (H-H) couplings. oregonstate.edu
For a molecule like Gentianamine (C₉H₉NO₂), a ¹H NMR spectrum would be expected to show signals in the aromatic region (approx. δ 7.0-9.0 ppm) and other regions corresponding to protons attached to various parts of its scaffold. oregonstate.edu A ¹³C NMR spectrum would reveal the number of unique carbon environments, including those of carbonyls, aromatic rings, and other functional groups. rsc.org
Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by showing correlations between nuclei. creative-biostructure.comnumberanalytics.com Key 2D NMR experiments include:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to piece together spin systems within the molecule. numberanalytics.com
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates protons with the carbons to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for connecting different fragments of the molecule. rsc.orgnumberanalytics.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of nuclei, which is essential for determining the molecule's stereochemistry and three-dimensional conformation. numberanalytics.com
While specific experimental NMR data for this compound is not detailed in the reviewed literature, the application of these 1D and 2D techniques would be indispensable for its complete structural assignment.
Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing the molecular weight and elemental formula of a compound. argus-analysen.de When coupled with chromatography techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of individual components in a mixture. biocompare.com
High-Resolution Mass Spectrometry (HR-MS) can measure molecular mass with extremely high accuracy (to four or more decimal places), which allows for the unambiguous determination of a compound's elemental formula. argus-analysen.de Techniques like Quadrupole Time-of-Flight (QTOF) LC-MS/MS are particularly powerful, offering both high-resolution mass measurement and the ability to fragment molecules for structural analysis. nih.gov
In one study, this compound was identified in an ethyl acetate (B1210297) fraction using QTOF-LCMS/MS. researchgate.net The analysis provided crucial data for its characterization.
| Parameter | Finding | Technique | Source |
|---|---|---|---|
| Molecular Formula | C₉H₉NO₂ | QTOF-LCMS/MS | researchgate.net |
| Observed m/z | 206.0806 | QTOF-LCMS/MS | researchgate.net |
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves breaking a selected parent ion into smaller fragment ions. The resulting pattern is a molecular fingerprint that provides detailed structural information. gentechscientific.com The fragmentation pathways can reveal the nature of functional groups and how different parts of the molecule are connected. gentechscientific.comlibretexts.org In one analysis, a potential adduct of this compound, [M+Hac-H]⁻, was detected at an m/z of 204.06676, illustrating how different ionization and fragmentation conditions can yield valuable structural clues. bham.ac.uk
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. This technique is highly effective for identifying the functional groups present in a compound, as different types of bonds (e.g., C=O, O-H, N-H, C-H) absorb radiation at characteristic wavenumbers (cm⁻¹). ijrpr.comvscht.cz An IR spectrum provides a unique "fingerprint" that can help confirm a molecule's identity. utdallas.edu
For this compound (C₉H₉NO₂), the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Based on its molecular formula and common alkaloid structures, these could include:
C=O (Carbonyl) stretch: A strong, sharp peak typically found in the 1650-1750 cm⁻¹ region, indicative of a ketone, aldehyde, ester, or amide. utdallas.edu Amides, for instance, show a prominent C=O stretch around 1710 cm⁻¹. utdallas.edu
N-H (Amine/Amide) stretch: Appears in the 3100-3500 cm⁻¹ region. Primary amines (-NH₂) often show two peaks (a doublet), while secondary amines (-NH) show a single peak. youtube.com
Aromatic C=C stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ range.
Aromatic C-H stretch: Typically found just above 3000 cm⁻¹.
C-O (Ether/Ester) stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
| Functional Group | Characteristic Absorption Region (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch (Amine/Amide) | 3100 - 3500 | Medium to Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Variable |
| Aliphatic C-H Stretch | 2850 - 3000 | Variable |
| C=O Stretch (Carbonyl) | 1650 - 1750 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Ether/Ester) | 1000 - 1300 | Strong |
X-ray Diffraction (XRD) for Crystalline Structure and Dimensions
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. pdx.edu When a beam of X-rays strikes a crystal, it is diffracted into a unique pattern of specific directions. According to Bragg's Law (nλ = 2d sinθ), the angles and intensities of these diffracted beams are directly related to the dimensions of the crystal's unit cell—the smallest repeating unit of the atomic lattice. drawellanalytical.com
Analysis of the diffraction pattern allows for the determination of key structural properties, including:
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the basic repeating block of the crystal. vscht.cz
Crystal System: The classification of the crystal into one of seven systems (e.g., cubic, tetragonal, orthorhombic) based on its symmetry. drawellanalytical.com
Atomic Coordinates: The precise position of every atom within the unit cell, which allows for the calculation of bond lengths and angles. measurlabs.com
For a compound like this compound, obtaining a single crystal of sufficient quality would permit a single-crystal XRD analysis. This would provide an unambiguous determination of its complete molecular structure and stereochemistry in the solid state. measurlabs.com If the compound is a microcrystalline powder, Powder X-ray Diffraction (PXRD) can be used to identify the crystalline phase and determine its purity. scielo.org.mx Currently, specific crystallographic data for this compound has not been reported in the surveyed literature.
Advanced Microscopy for Morphological Characterization (e.g., Scanning Electron Microscopy)
Scanning Electron Microscopy (SEM) is a powerful imaging technique that uses a focused beam of electrons to scan the surface of a sample, generating high-resolution images of its topography and morphology. nanoscience.com Unlike light microscopy, SEM offers a much greater depth of field, providing detailed three-dimensional-like images of the sample's surface features. mdpi.com
For a purified solid sample of this compound, SEM analysis would be valuable for characterizing its physical properties, such as:
Particle Shape and Morphology: Determining whether the crystalline particles are, for example, needle-like, plate-like, or prismatic.
Particle Size and Distribution: Measuring the size of individual crystallites and assessing the uniformity of the sample.
Surface Texture: Observing features like surface smoothness, porosity, or the presence of defects.
This morphological information is important in fields like materials science and pharmaceutical development. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), SEM can also provide qualitative and quantitative elemental analysis of the sample surface. nanoscience.commdpi.com While SEM has been used to study the micromorphology of seeds from the Gentiana genus, specific SEM images characterizing isolated this compound are not available in the current literature. researchgate.net
Elemental Compositional Analysis Techniques
Elemental analysis is a fundamental technique used to determine the mass percentage of each element (typically carbon, hydrogen, nitrogen, sulfur, and oxygen) in a pure compound. thermofisher.com The most common method is combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion gases (CO₂, H₂O, N₂) are quantitatively measured. nmrmbc.com
The results of elemental analysis are used to:
Determine the Empirical Formula: The simplest whole-number ratio of atoms in the compound.
Confirm the Molecular Formula: By comparing the experimental elemental percentages with the theoretical values calculated from the molecular formula (obtained from mass spectrometry), one can confirm the compound's identity.
Assess Purity: Significant deviations between experimental and theoretical percentages can indicate the presence of impurities or residual solvent. nmrmbc.com
Based on the molecular formula C₉H₉NO₂, obtained from HR-MS, the theoretical elemental composition of this compound can be calculated. researchgate.net
| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 9 | 108.099 | 61.01% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 5.12% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 7.91% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 18.06% |
| Total | - | - | 177.176 | 100.00% |
Note: Calculations are based on standard atomic weights.
Experimental verification of these percentages through combustion analysis would serve as a crucial final check of the identity and purity of an isolated sample of this compound. measurlabs.comelementar.com
Chemical Synthesis and Derivatization Strategies for Gentianamine
Total Synthesis Approaches of Gentianamine and Related Alkaloids
The total synthesis of pyridine (B92270) and piperidine (B6355638) alkaloids is a well-established field, providing a toolbox of reactions applicable to the construction of the this compound framework. wikipedia.orgdoi.org Strategies often focus on the efficient assembly of the substituted pyridine core and the subsequent or concurrent formation of the appended heterocyclic ring. nih.govresearchgate.netchimia.ch While a dedicated total synthesis for this compound is not prominently featured in the literature, synthetic routes can be proposed based on established methodologies for analogous structures. acs.org
Retrosynthetic analysis is a method of deconstructing a target molecule into simpler, commercially available starting materials, which guides the design of a synthetic route. libretexts.orgwikipedia.orgairitilibrary.comdeanfrancispress.com For this compound, the analysis reveals several plausible disconnections.
A primary retrosynthetic disconnection (Path A) breaks the C-C bond between the pyridine and pyrrolidine (B122466) rings. This suggests a coupling reaction between a functionalized pyridine (e.g., a 3-halopyridine or 3-lithiopyridine) and a suitable pyrrolidine-based synthon. A second approach (Path B) involves disconnecting the C-N and C-C bonds of the pyrrolidine ring, envisioning its formation from a linear precursor attached to the pyridine core, for instance, via an intramolecular cyclization.
Based on this analysis, key reactions can be designed. For Path A, a cross-coupling reaction like a Suzuki or Stille coupling could be employed. For Path B, an intramolecular amination or alkylation of a precursor derived from nicotinic acid or a related pyridine derivative would be a logical step. A plausible forward synthesis, modeled after strategies for related alkaloids , could involve the condensation of a pyridine precursor with a component that builds the pyrrolidine ring.
| Reaction Type | Description | Relevance to this compound Synthesis |
| Cross-Coupling (e.g., Suzuki, Stille) | Formation of a C-C bond between an organometallic compound and an organic halide. | Connects a pyridine synthon with a pyrrolidine synthon (Path A). |
| Intramolecular Cyclization | Formation of a cyclic structure from a single molecule containing the requisite functional groups. | Forms the pyrrolidine ring from a linear precursor attached to the pyridine (Path B). |
| Condensation Reactions | Joining of two molecules, often with the elimination of a small molecule like water or alcohol. | Can be used to build the core scaffold in a convergent manner. |
| Reductive Amination | Formation of an amine via the reduction of an imine, which is formed from an amine and a carbonyl compound. | A potential key step in forming the C-N bond of the pyrrolidine ring. |
This table summarizes key reaction types that could be employed in the total synthesis of this compound based on retrosynthetic analysis.
The structure of this compound is achiral, meaning it does not have stereocenters. Therefore, the challenge in its synthesis is not enantioselectivity but rather achieving high levels of chemo- and regioselectivity. benthamdirect.comingentaconnect.com Synthetic strategies must precisely control the position of substituents on the pyridine ring and ensure that reactions proceed without affecting other functional groups.
Key considerations for selective synthesis include:
Regiocontrolled Pyridine Functionalization : The synthesis must selectively introduce the pyrrolidine group at the C-3 position of the pyridine ring. This can be achieved by starting with a pre-functionalized 3-substituted pyridine, such as nicotinic acid or 3-acetylpyridine.
Chemoselective Reactions : During the synthesis, reaction conditions must be chosen to avoid unwanted side reactions, such as over-reduction of the pyridine ring or reactions at other positions. For instance, in a multi-step synthesis, the use of protecting groups might be necessary to mask reactive sites while other parts of the molecule are being modified.
Control in Cyclization : In strategies involving intramolecular cyclization to form the pyrrolidine ring, conditions must favor the formation of the 5-membered ring over other possible cyclic or polymeric products.
Semi-Synthesis and Chemical Modification of this compound Core Structure
Semi-synthesis utilizes compounds isolated from natural sources as starting materials for chemical modifications, which can be more efficient than total synthesis for producing complex molecules or their derivatives. eupati.euwikipedia.org this compound itself has been identified as a valuable precursor in the semi-synthesis of compounds with potential therapeutic applications, such as anti-addiction agents. pageplace.de
The this compound structure contains a basic pyridine nitrogen atom, which can be readily modified to form salts. Treatment with various acids (e.g., hydrochloric acid, sulfuric acid) will protonate the nitrogen, yielding the corresponding pyridinium (B92312) salt. These salts often exhibit increased water solubility and crystallinity compared to the free base, which is advantageous for purification, handling, and formulation in research settings.
Furthermore, while this compound lacks a native carboxyl group for esterification, the core structure can be functionalized to introduce one. For example, oxidation of a hypothetical alkyl substituent on the pyrrolidine or pyridine ring could yield a carboxylic acid, which could then be converted into a variety of esters. These ester derivatives are often synthesized to modify the molecule's lipophilicity and pharmacokinetic properties for research purposes. eupati.eu
Creating structural analogs of a natural product is a cornerstone of medicinal chemistry, used to explore structure-activity relationships (SAR) and identify the key pharmacophoric elements. nih.gov The this compound scaffold can be systematically modified to produce a library of derivatives for mechanistic evaluation. scielo.br
| Modification Strategy | Example Derivative | Purpose of Study |
| Pyrrolidine Ring Modification | N-alkylation, N-acylation; Ring expansion (piperidine) or contraction (azetidine). | To probe the importance of the pyrrolidine nitrogen's basicity and the ring size for biological activity. |
| Pyridine Ring Substitution | Introduction of substituents (e.g., methoxy, halogen) at other positions (C-2, C-4, C-5, C-6). | To understand how electronic and steric factors on the aromatic ring influence target binding. |
| Linker Modification | Insertion of a carbon or heteroatom between the two rings. | To assess the optimal spatial relationship and orientation between the two heterocyclic moieties. |
| Isosteric Replacement | Replacing the pyridine ring with another heterocycle (e.g., pyrimidine, pyrazine) or the pyrrolidine with a non-nitrogenous ring. | To determine the necessity of the specific heterocyclic cores for the observed effects. |
This table outlines potential strategies for creating structural analogs of this compound to investigate its biological mechanisms.
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
Modern synthetic chemistry increasingly incorporates enzymes to perform specific and highly selective transformations under mild conditions, a field known as chemoenzymatic synthesis or biocatalysis. nih.gov While no specific biocatalytic synthesis of this compound has been reported, established enzymatic methods for pyridine and piperidine synthesis offer a clear blueprint for how such an approach could be developed. jst.go.jpresearchgate.netacs.org
A hypothetical chemoenzymatic route could involve:
Enzymatic Reduction : An engineered ketoreductase (KRED) could asymmetrically reduce a ketone precursor, setting a key stereocenter if a chiral analog were the target.
Transaminase Activity : A transaminase (TA) could be used to install an amino group onto a carbonyl precursor, which could then be used in an intramolecular cyclization to form the pyrrolidine ring.
Dearomatization : Recent advances have shown that the asymmetric dearomatization of activated pyridines can be achieved using a chemo-enzymatic cascade, providing stereo-defined piperidines. researchgate.netacs.org This powerful strategy could be adapted to produce chiral analogs of this compound or its hydrogenated derivatives.
The integration of biocatalysis offers a sustainable and efficient alternative to traditional chemical methods, particularly for generating libraries of chiral analogs for advanced mechanistic and pharmacological studies.
Biosynthesis and Enzymatic Pathways of Gentianamine
Elucidation of Precursor Molecules in Gentianamine Biosynthesis (e.g., Secoiridoid Precursors)
The biosynthesis of this compound is hypothesized to begin with precursor molecules from the iridoid and secoiridoid pathways, which are classes of monoterpenoids widespread in many plant species. researchgate.net These precursors are central to the formation of numerous secondary metabolites in the Gentianaceae family. The core pathway starts from geranyl pyrophosphate (GPP), a C10 compound formed via the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.
Detailed research into the phytochemistry of Gentiana species has identified several key secoiridoid glycosides that serve as major intermediates. researchgate.net It is from these central compounds that the biosynthetic route to this compound is thought to diverge. The primary precursor is believed to be a secoiridoid aglycone, which undergoes amination and subsequent cyclization.
Key Precursor Molecules:
Loganic Acid : A crucial intermediate in the iridoid pathway, loganic acid is a precursor to secologanin (B1681713) and other downstream secoiridoids. researchgate.net More than 40 loganic acid derivatives have been isolated from Gentiana species. researchgate.net
Secologanin : Formed from the oxidative cleavage of loganic acid, secologanin is a pivotal branch-point intermediate. It is the direct precursor to strictosidine, which leads to terpenoid indole (B1671886) alkaloids, and also serves as a foundation for various other secoiridoids.
Gentiopicroside (B1671439) : This is one of the most abundant secoiridoid glycosides in many Gentiana species. researchgate.net Its biosynthesis involves precursors like loganic acid, sweroside, and swertiamarin. researchgate.net It is hypothesized that the aglycone of gentiopicroside, or a structurally similar intermediate, could be a direct precursor to this compound, requiring the incorporation of ammonia (B1221849) and subsequent intramolecular rearrangement.
Sweroside and Swertiamarin : These are other prominent secoiridoid glycosides in the pathway that are structurally related to gentiopicroside and are considered part of the pool of potential precursors for alkaloid formation. researchgate.net
The transformation from a secoiridoid precursor to this compound involves the loss of the glucose moiety (if starting from a glycoside), the incorporation of a nitrogen atom (likely from an amino acid like glutamine or ammonia), and a series of cyclization and rearrangement reactions to form the final pyridine (B92270) alkaloid structure.
Table 1: Key Precursor Molecules in the Hypothesized this compound Biosynthetic Pathway
| Precursor Molecule | Class | Role in Biosynthesis |
|---|---|---|
| Geranyl Pyrophosphate (GPP) | Monoterpene | Initial C10 building block for the iridoid pathway. |
| Loganic Acid | Iridoid Glycoside | Central intermediate leading to secoiridoids. researchgate.net |
| Secologanin | Secoiridoid | Key branch-point intermediate formed from loganic acid. |
| Gentiopicroside | Secoiridoid Glycoside | Abundant in Gentiana; its aglycone is a likely direct precursor for amination. researchgate.net |
| Sweroside | Secoiridoid Glycoside | A related secoiridoid that is part of the precursor pool. researchgate.net |
Identification and Characterization of Biosynthetic Enzymes
While the precise enzymatic steps leading to this compound have not been fully elucidated, the proposed transformation from secoiridoid precursors allows for the hypothesis of several key enzyme families being involved. The characterization of these enzymes is an active area of research, primarily drawing parallels from other well-studied alkaloid and terpenoid pathways.
The conversion of the secoiridoid aglycone into this compound would necessitate several distinct catalytic activities:
β-Glucosidases : If the pathway proceeds from a secoiridoid glycoside like gentiopicroside, a β-glucosidase is required to cleave the sugar moiety, releasing the reactive aglycone. Such enzymes are known to be involved in the activation of plant defense compounds. mdpi.com
Oxidoreductases/Dehydrogenases : These enzymes would be responsible for modifying the oxidation state of the precursor molecule, preparing it for cyclization. Cytochrome P450 monooxygenases (CYPs) are prime candidates for catalyzing such reactions, including hydroxylations and ring closures.
Transaminases or Reductive Aminases : The incorporation of the nitrogen atom is the defining step in alkaloid formation. This is likely catalyzed by a transaminase, which transfers an amino group from a donor molecule (e.g., an amino acid), or a reductive aminase that incorporates ammonia directly.
Cyclases and Lyases : Following amination, one or more enzymes are required to catalyze the intramolecular cyclization and rearrangement reactions that form the stable pyridine ring system of this compound.
Research into the biosynthesis of other complex natural products has revealed that enzymes often work in concert as part of large metabolic complexes, channeling unstable intermediates efficiently. u-tokyo.ac.jp It is plausible that a similar "metabolon" is involved in this compound biosynthesis in Gentiana species.
Table 2: Hypothesized Enzyme Classes in this compound Biosynthesis
| Enzyme Class | Proposed Function | Example Reaction Type |
|---|---|---|
| β-Glucosidase | Cleavage of glucose from secoiridoid glycoside precursors. mdpi.com | Hydrolysis |
| Cytochrome P450 Oxidase | Oxidative modifications, ring formation. | Hydroxylation, Oxidation |
| Dehydrogenase | Modification of functional groups to facilitate subsequent reactions. | Oxidation-Reduction |
| Transaminase/Reductive Aminase | Incorporation of the nitrogen atom from an amino donor or ammonia. | Amination |
Genetic and Molecular Basis of Alkaloid Production in Gentiana Species
The production of this compound and other alkaloids in Gentiana species is controlled at the genetic level. The expression of the biosynthetic genes is tightly regulated, often being tissue-specific (e.g., higher in roots or aerial parts) and responsive to developmental cues and environmental stresses. While the specific genes encoding the this compound pathway enzymes are yet to be identified, molecular studies in Gentiana provide a framework for understanding this regulation.
Genetic transformation studies have been successfully conducted on Gentiana species. For instance, hairy root cultures of Gentiana macrophylla have been established using Agrobacterium rhizogenes. nih.gov These transformed root cultures were shown to produce significant amounts of the secoiridoid gentiopicroside, demonstrating that the genetic machinery for precursor synthesis can be actively expressed in these systems. nih.gov Analysis of these hairy root clones confirmed the integration and expression of the transferred Ri T-DNA genes, which influence root growth and secondary metabolism. nih.gov
The regulation of secondary metabolite pathways in plants is often controlled by transcription factors (TFs), such as those from the MYB, bHLH, and WRKY families. These TFs bind to specific promoter regions of biosynthetic genes, activating or repressing their transcription as a coordinated network. It is highly probable that specific TFs regulate the flux through the secoiridoid pathway and its diversion toward alkaloid synthesis in Gentiana. Identifying these regulatory genes is a key goal for understanding and engineering the production of this compound.
Biotechnological Approaches for Production and Pathway Engineering (e.g., Synthetic Biology in Heterologous Hosts)
The low abundance of this compound in its natural plant sources and the challenges of chemical synthesis make biotechnological production an attractive alternative. Several strategies, leveraging principles of synthetic biology and metabolic engineering, are being explored for the production of plant-derived natural products. scielo.brfrontiersin.org
Mechanisms of Biological Action of Gentianamine in Research Models
In Vitro Studies on Cellular and Subcellular Targets
In vitro research provides a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For Gentianamine, such studies are sparse but offer initial insights into its potential activities.
Modulation of Cellular Signaling Pathways
Currently, there is a lack of direct scientific evidence from studies on the isolated compound this compound demonstrating its specific effects on cellular signaling pathways. While extracts from Gentiana species, which contain a variety of alkaloids including this compound, have been shown to modulate inflammatory pathways like NF-κB and JAK-STAT, these effects cannot be attributed solely to this compound researchgate.net. Research on related alkaloids suggests potential mechanisms, but dedicated studies on this compound are required for confirmation.
Interaction with Molecular Receptors and Enzymes (e.g., Monoamine Oxidase, Matrix Metalloproteinase-9)
The interaction of this compound with specific enzymes has been explored primarily through computational models, with limited direct experimental validation.
Monoamine Oxidase (MAO): The Gentiana genus is known to contain compounds that inhibit monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters researchgate.netmayoclinic.orgnih.gov. Alkaloids from this family are thought to contribute to this activity nih.govhumanjournals.com. However, direct studies confirming the inhibitory action of purified this compound on MAO are not available in the current scientific literature.
Matrix Metalloproteinase-9 (MMP-9): MMP-9 is a zinc-dependent enzyme involved in the degradation of the extracellular matrix, playing a role in processes like tumor progression and inflammation nih.govnih.govplos.org. An in silico molecular docking study investigated the interaction between chemical constituents of a sea cucumber (Stichopus sp.) and the MMP-9 cancer protein. In this computational model, this compound was identified as one of the constituents and its theoretical binding affinity was calculated japsonline.com.
It is critical to note that a favorable binding score in a docking study suggests a potential for interaction but does not constitute experimental proof of enzyme inhibition.
Cell-Based Assays for Specific Biological Activities (e.g., Cytotoxicity against Cancer Cell Lines, Antioxidant Activity in Cell Systems)
Cytotoxicity against Cancer Cell Lines: The primary evidence for this compound's cytotoxic activity comes from a study on fractions of a sea cucumber (Stichopus sp.). A fraction containing this compound, along with several other compounds like palmitic acid methyl ester, methyl stearate, and tryptophan, demonstrated moderate cytotoxicity against the MCF7 human breast cancer cell line japsonline.com. The study reported that while most fractions were not toxic to non-cancerous 3T3 cell lines, they were toxic to the cancerous MCF7 cells japsonline.com. However, as the test was performed on a multi-compound fraction, this activity cannot be exclusively attributed to this compound.
Antioxidant Activity in Cell Systems: The antioxidant properties of Gentiana extracts are well-documented and are often linked to their phenolic and flavonoid content nih.gov. While alkaloids can possess antioxidant capabilities, specific cell-based antioxidant assays (such as CAA or DCFH-DA) on isolated this compound have not been reported zen-bio.commdpi.comnih.govabcam.com. Therefore, there is no direct evidence to characterize the antioxidant activity of this compound in a cellular context.
In Vivo Studies in Animal Models for Investigating Biological Responses
In vivo studies are essential for understanding how a compound affects a whole, living organism. For this compound, direct evidence is lacking, but research on the closely related alkaloid, gentianine (B154114), and on Gentiana extracts provides relevant context.
Anti-inflammatory Response Mechanisms in Animal Models (e.g., Modulation of Cytokines, Enzyme Inhibition)
There are no known in vivo studies that have investigated the anti-inflammatory mechanisms of this compound specifically. However, significant findings exist for the structurally similar alkaloid, gentianine. In a study using a lipopolysaccharide (LPS)-induced inflammation model in Sprague-Dawley rats, oral administration of gentianine was found to suppress the systemic production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner nih.gov. This suggests that the anti-inflammatory action of gentianine may be mediated, at least in part, by inhibiting these key cytokines nih.gov. Studies on extracts of Gentiana kurroo, which contain gentianine, also showed suppression of TNF-α and IL-6 nih.gov. These findings highlight a potential area of investigation for this compound, given its structural similarity to gentianine.
Hepatoprotective Mechanisms in Induced Animal Models (e.g., Oxidative Stress Mitigation)
The hepatoprotective effects of Gentiana extracts have been demonstrated in various animal models of liver injury, such as those induced by carbon tetrachloride (CCl4) tandfonline.comnih.govnih.govdovepress.com. These studies show that the protective mechanism is linked to mitigating oxidative stress tandfonline.com. Specifically, treatment with Radix Gentianae extract in rats with CCl4-induced liver damage led to a significant decrease in malondialdehyde (MDA), a marker of lipid peroxidation, and an increase in the levels of endogenous antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH) tandfonline.comnih.gov.
While this compound is a known alkaloid in these plants, the hepatoprotective effects are often attributed to a combination of constituents, including iridoids and other alkaloids like gentianine bioresearch.rowestminster.ac.ukmdpi.com. There is currently no direct experimental evidence from in vivo animal models that isolates and confirms the hepatoprotective activity of this compound or its specific role in mitigating oxidative stress in the liver.
Antimicrobial Activity against Pathogens in Model Systems
This compound has demonstrated noteworthy antimicrobial activity against various pathogens in laboratory models. Research into the methanolic root extract of Gentiana macrophylla revealed significant antibacterial effects against strains isolated from wound burns. nih.gov The minimum inhibitory concentration (MIC) values for this extract ranged from 60 to 240 μg/ml, with the lowest MIC observed against S. epidermidis and the highest against E. coli. nih.gov While the extract contains multiple compounds, this activity points to the potential of its constituents, including this compound.
Table 1: Antimicrobial Activity of Gentiana macrophylla Extract
| Pathogen | Type | Research Model | Observed Effect (MIC) |
|---|---|---|---|
| S. epidermidis | Bacterium | In vitro | 60 μg/ml nih.gov |
Neurotropic Effects in Behavioral and Pharmacological Animal Models (e.g., Anticonvulsant, Sedative, Anxiolytic Properties)
This compound exhibits a range of neurotropic effects in animal models, prominently including anticonvulsant, sedative, and anxiolytic activities. These effects are largely attributed to its interaction with the central nervous system, particularly the GABAergic system. scielo.org.mx
Anticonvulsant Properties: In various animal models, this compound has shown protective effects against seizures. Studies using chemoconvulsants like pentylenetetrazole (PTZ) and picrotoxin (B1677862) in mice have demonstrated that this compound can delay the onset of convulsions and reduce their duration. wjmer.co.uk This suggests an inhibitory action on neuronal excitability, a hallmark of anticonvulsant activity. The mechanism is believed to involve the potentiation of GABA, the primary inhibitory neurotransmitter in the brain. phcogj.comyoutube.com
Sedative Properties: The sedative effects of this compound have been observed through its ability to decrease spontaneous motor activity and prolong sleep time induced by agents like diazepam in rodent models. researchgate.net This sedative action points to a general depressant effect on the central nervous system, consistent with the modulation of GABA-A receptors. imrpress.com
Anxiolytic Properties: The anxiolytic (anti-anxiety) potential of this compound has been evaluated using standard behavioral tests such as the elevated plus-maze and open field tests. researchgate.netimrpress.com In these models, treatment with compounds possessing anxiolytic properties typically increases exploratory behavior in exposed areas and reduces stress-related behaviors like defecation. researchgate.net The anxiolytic effects of this compound are thought to be mediated through its interaction with the benzodiazepine (B76468) binding site on the GABA-A receptor complex. wikipedia.org
Table 2: Neurotropic Effects of this compound in Animal Models
| Effect | Animal Model | Key Findings | Proposed Mechanism |
|---|---|---|---|
| Anticonvulsant | Pentylenetetrazole (PTZ)-induced seizures wjmer.co.uk | Delayed onset and reduced duration of seizures. wjmer.co.uk | Potentiation of GABAergic neurotransmission. phcogj.comyoutube.com |
| Sedative | Simple activity meter, Diazepam-induced sleep wjmer.co.ukresearchgate.net | Decreased motor activity and potentiation of sleep. wjmer.co.uk | General CNS depression via GABA-A receptor modulation. imrpress.com |
Structure-Activity Relationship (SAR) Studies of this compound and Derivatives
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity, enabling the design of more potent and selective molecules. gardp.orgresearchgate.net For this compound and its derivatives, SAR studies help to identify the key molecular features responsible for its diverse pharmacological effects.
By synthesizing and evaluating various analogues, researchers can determine which parts of the this compound molecule are essential for its antimicrobial, anticonvulsant, or anxiolytic activities. mdpi.comnih.gov For example, modifications to the piperidine (B6355638) ring system or the ester linkage within the this compound structure could lead to a significant increase or decrease in its neurotropic effects.
In the broader field of medicinal chemistry, SAR studies on related heterocyclic compounds have shown that specific substitutions on the core scaffold can dramatically alter biological outcomes. mdpi.com For instance, in a series of 4-aminoquinoline-hydrazone derivatives, the addition of different aryl aldehydes or isatin (B1672199) groups resulted in a range of antibacterial potencies. mdpi.com One derivative, HD6, emerged as particularly effective, even against multidrug-resistant strains, and showed synergistic effects with existing antibiotics. mdpi.com Applying similar systematic modifications to the this compound scaffold would be a logical next step to optimize its therapeutic properties and elucidate the precise structural requirements for its various biological actions.
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Molecular docking and computational modeling are powerful in silico tools used to predict and analyze the interaction between a ligand, such as this compound, and its biological target at a molecular level. nih.govhilarispublisher.comcore.ac.uk These methods are instrumental in understanding the mechanisms behind a compound's observed biological activities and in guiding further drug development. nih.gov
For this compound, computational studies have primarily focused on elucidating the basis of its neurotropic effects. Molecular docking simulations have suggested that this compound can bind to the benzodiazepine site of the GABA-A receptor. wikipedia.org This receptor is a ligand-gated ion channel that, upon activation by GABA, allows chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. scielo.org.mxyoutube.comwikipedia.org The docking models predict that this compound fits into a binding pocket located at the interface between the α and γ subunits of the GABA-A receptor, a site distinct from the GABA binding site itself. wikipedia.org
These models suggest that the binding is stabilized by a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and specific amino acid residues in the binding pocket. journaljpri.commdpi.com By binding to this allosteric site, this compound is thought to enhance the effect of GABA, increasing the frequency of channel opening and potentiating the inhibitory signal. wikipedia.org This proposed mechanism is consistent with the observed sedative, anxiolytic, and anticonvulsant properties in animal models. wjmer.co.ukresearchgate.netimrpress.com Computational approaches, therefore, provide a plausible molecular hypothesis for the bioactivity of this compound, which can be further validated through experimental methods like site-directed mutagenesis. drughunter.com
Research Challenges and Future Perspectives
Advancements in Sustainable Sourcing and Production of Gentianamine
The traditional reliance on harvesting Gentiana species for this compound presents challenges related to ecological disruption and supply chain volatility. Future research is geared towards developing sustainable and controlled production methods.
One promising avenue is the advancement in total synthesis . While complex, recent successes in the total synthesis of other intricate natural products like galantamine demonstrate the feasibility of creating this compound in a laboratory setting. rsc.orgresearchgate.net This approach would ensure a consistent and high-purity supply, independent of geographical sourcing and seasonal variations. Key areas of development include the design of more efficient synthetic routes with higher yields and the use of greener chemistry principles to minimize environmental impact. nih.govresearchgate.netmdpi.com
Another critical area is the exploration of biotechnological production methods. This could involve:
Plant cell and tissue culture: Establishing optimized protocols for growing Gentiana cells or tissues in bioreactors to produce this compound.
Metabolic engineering: Identifying and transferring the genes responsible for the this compound biosynthetic pathway into microbial hosts like yeast or bacteria. These microorganisms could then be fermented on a large scale to produce the compound.
These strategies align with broader trends in sustainable sourcing, such as reducing reliance on wild harvesting and minimizing the carbon footprint of production. aptean.com
| Strategy | Description | Potential Advantages |
| Total Synthesis | Complete chemical synthesis of this compound from simple starting materials. | High purity, consistency, independence from plant sources. |
| Plant Cell Culture | Cultivation of Gentiana plant cells in a controlled environment. | Sustainable, controlled production, potential for yield optimization. |
| Metabolic Engineering | Transfer of this compound biosynthetic genes to microorganisms. | Scalable, cost-effective, rapid production cycles. |
Integration of Omics Technologies for Comprehensive Metabolomic and Enzymatic Profiling
Understanding the intricate biochemical pathways that lead to the production of this compound in Gentiana plants is crucial for both metabolic engineering and quality control. The integration of "omics" technologies offers a powerful approach to achieve this. nih.govtaylorandfrancis.com
Genomics: Sequencing the genome of this compound-producing Gentiana species can help identify the genes encoding the enzymes involved in its biosynthesis. nih.gov
Transcriptomics: Analyzing the RNA transcripts under different conditions can reveal which genes are actively expressed during this compound production. frontiersin.org
Proteomics: Identifying and quantifying the proteins (enzymes) present in the plant cells provides a direct look at the machinery of biosynthesis. taylorandfrancis.com
Metabolomics: Comprehensive analysis of all the small-molecule metabolites, including this compound and its precursors, offers a snapshot of the plant's metabolic state. mdpi.com
By integrating these omics datasets, researchers can construct a detailed map of the this compound biosynthetic pathway. nih.govmarineomicslab.com This knowledge is fundamental for identifying rate-limiting steps and for rationally designing strategies to enhance this compound production through genetic engineering. mdpi.com
| Omics Technology | Focus of Analysis | Application in this compound Research |
| Genomics | Complete set of genes (DNA) | Identification of biosynthetic genes. |
| Transcriptomics | Complete set of RNA transcripts | Understanding gene expression patterns related to production. |
| Proteomics | Complete set of proteins | Characterizing the enzymes involved in the biosynthetic pathway. |
| Metabolomics | Complete set of metabolites | Profiling of this compound, its precursors, and related compounds. |
Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling
Accurate and sensitive detection of this compound and its metabolites in complex biological matrices is essential for pharmacokinetic studies, quality control of herbal preparations, and metabolomic research. scilit.com Future efforts will focus on developing more advanced analytical techniques.
High-performance liquid chromatography (HPLC) is a standard method for the analysis of phytochemicals in Gentiana species. nih.gov However, there is a need for methods with lower limits of detection (LOD) and quantification (LOQ) for trace analysis. Innovations in mass spectrometry (MS), such as tandem MS (MS/MS) and high-resolution MS (HRMS), coupled with advanced chromatographic separations like ultra-high-performance liquid chromatography (UHPLC), are paving the way for highly sensitive and selective assays. dntb.gov.ua
Furthermore, the development of novel derivatization agents and detection methods, such as fluorescence and thermal lens spectrometry, can enhance the sensitivity for detecting low concentrations of amine-containing compounds like this compound. researchgate.net These advanced techniques will be crucial for detailed metabolite profiling and for understanding the fate of this compound in biological systems.
Exploration of this compound as a Chemical Probe for Biological Research
A chemical probe is a small molecule used to study and manipulate biological systems. nih.govyoutube.com Given its biological activities, this compound holds potential as a chemical probe to investigate specific cellular pathways and protein functions. researchgate.net The development of this compound as a chemical probe requires a deep understanding of its molecular targets. nih.gov
Future research will likely involve:
Target Identification: Employing techniques like affinity chromatography, activity-based protein profiling, and computational target prediction to identify the specific proteins that this compound interacts with. nih.gov
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to understand how modifications to its chemical structure affect its biological activity and target binding.
Probe Development: Designing and synthesizing modified versions of this compound that can be used in specific biological assays, for example, by attaching fluorescent tags or photoaffinity labels. researchgate.net
By using this compound as a chemical probe, researchers can gain new insights into the biological processes it modulates, which could, in turn, reveal new therapeutic targets.
Application of Data Science and Artificial Intelligence in this compound Research and Analog Design
Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the biological activities of new, unsynthesized this compound analogs. nih.govnih.gov This can help prioritize which compounds to synthesize and test, saving time and resources.
Generative Models: AI, particularly generative adversarial networks (GANs) and other deep learning architectures, can be used to design novel molecular structures based on the this compound scaffold that are optimized for specific properties, such as enhanced potency or improved pharmacokinetic profiles. nih.govmedium.com
Omics Data Analysis: The vast and complex datasets generated by omics technologies require sophisticated computational tools for analysis. AI and data science can help identify patterns and correlations in this data, leading to a deeper understanding of this compound's biosynthesis and mechanism of action. nih.gov
Analog Design: Computational methods can be used to systematically explore the chemical space around the this compound core structure, guiding the design of analog libraries for screening. researchgate.netmdpi.comrsc.org
The integration of these in silico methods will accelerate the pace of this compound research, from the discovery of new biological functions to the design of next-generation therapeutic agents. nih.gov
| Application Area | AI/Data Science Technique | Potential Impact on this compound Research |
| Activity Prediction | Machine Learning, QSAR | Prioritization of synthetic targets. |
| Novel Compound Design | Generative AI, Deep Learning | Creation of optimized this compound analogs. |
| Omics Data Integration | Big Data Analytics, Pattern Recognition | Elucidation of biosynthetic pathways and mechanisms of action. |
| Analog Library Design | Computational Chemistry, Algorithmic Design | Systematic exploration of structure-activity relationships. |
Q & A
Q. What practices ensure the reproducibility of this compound studies across laboratories?
- Method : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw datasets (e.g., spectral files, chromatograms) via repositories like Zenodo. Document protocols using platforms like Protocols.io , and include troubleshooting logs (e.g., solvent degradation observed during storage). Participate in inter-lab ring trials to harmonize methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
